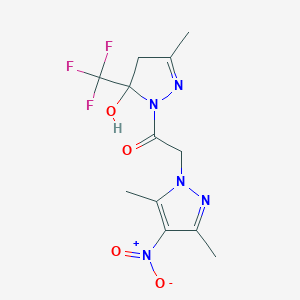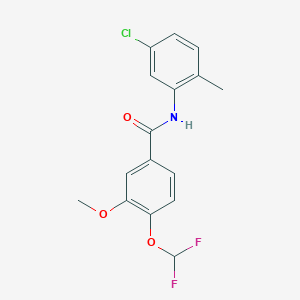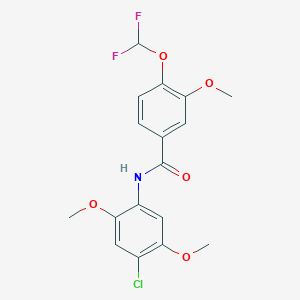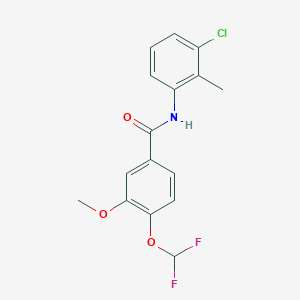
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as PF-04457845, is a small molecule drug that has been developed for the treatment of various neurological disorders. This compound belongs to the class of pyrazole carboxamides and acts as a potent and selective inhibitor of the glycine transporter 1 (GlyT1).
作用機序
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide acts as a selective inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, which in turn enhances N-methyl-D-aspartate (NMDA) receptor function. This leads to improved cognitive function and reduced negative symptoms in patients with schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glycine in the brain, which enhances NMDA receptor function. This results in improved cognitive function and reduced negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the GlyT1 transporter, its ability to enhance NMDA receptor function, and its potential therapeutic applications in various neurological disorders. However, its limitations include its limited solubility in water and its potential toxicity at high doses.
将来の方向性
For research on 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide include the development of more potent and selective GlyT1 inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs may lead to improved therapeutic outcomes in patients with schizophrenia and other neurological disorders.
合成法
The synthesis of 4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-2-methylphenyl hydrazine with 4-fluoro-2-methylbenzoic acid to form the intermediate, 4-chloro-N-(4-fluoro-2-methylphenyl) hydrazine. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid to form the final product, this compound.
科学的研究の応用
4-chloro-N-(4-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and Alzheimer's disease. It has been shown to improve cognitive function and reduce negative symptoms in patients with schizophrenia. Additionally, it has been found to have antidepressant and anxiolytic effects in preclinical models.
特性
分子式 |
C13H13ClFN3O |
|---|---|
分子量 |
281.71 g/mol |
IUPAC名 |
4-chloro-N-(4-fluoro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClFN3O/c1-7-6-9(15)4-5-10(7)16-13(19)12-11(14)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19) |
InChIキー |
SXLIWPYKHXBQBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl |
正規SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C(=NN2C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)


![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)



![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
